molecular formula C41H64O13 B1143566 Ophiopogonin A CAS No. 11054-24-3

Ophiopogonin A

Cat. No. B1143566
CAS RN: 11054-24-3
M. Wt: 764.944
InChI Key:
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Description

Synthesis Analysis

The synthesis of Ophiopogonin A, like its counterparts, involves complex biochemical pathways within Ophiopogon japonicus. These processes result in the formation of steroidal glycosides, compounds characterized by a steroid core attached to one or more sugar molecules. The biosynthesis is intricately linked to the plant's metabolism, where enzymes catalyze the formation of these bioactive molecules from simpler precursors.

Molecular Structure Analysis

Ophiopogonin A's molecular structure is typified by a steroidal framework linked to glycosidic units. This structure is crucial for its biological activity, as the arrangement of the steroid backbone and sugar moieties affects its binding to cellular targets. The steroidal part of the molecule interacts with cell membranes and receptors, while the glycosidic portion can influence solubility and metabolic stability.

Chemical Reactions and Properties

Ophiopogonin A undergoes various chemical reactions, including hydrolysis of the glycosidic bond, oxidation, and reduction. These reactions can alter its biological activity and pharmacokinetics. The compound's chemical stability, reactivity, and interactions with other molecules in biological systems are essential for its therapeutic effects.

Physical Properties Analysis

The physical properties of Ophiopogonin A, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. These properties affect the compound's formulation and delivery in a pharmacological context. For instance, solubility in water or organic solvents determines its absorption and bioavailability when administered orally.

Chemical Properties Analysis

Ophiopogonin A's chemical properties, including its acidity or basicity (pKa), partition coefficient (logP), and reactivity, play a significant role in its pharmacodynamics and pharmacokinetics. These properties impact how the compound is absorbed, distributed, metabolized, and excreted in the body, influencing its efficacy and safety as a therapeutic agent.

References

  • The structural elucidation of ophiopogonin compounds offers insights into their molecular makeup and potential chemical behaviors. Studies on related compounds, such as Ophiopogonin D and B, provide a foundation for understanding the chemical and physical characteristics of Ophiopogonin A. Research highlights the complexity of these molecules and their multifaceted roles in pharmacological applications (Tada, Kobayashi, & Shoji, 1972); (Watanabe, Sanada, Tada, & Shoji, 1977).

For more in-depth information on the synthesis, molecular and chemical properties, and the pharmacological significance of Ophiopogonin A and related compounds, further research in specialized chemical and pharmacological databases is recommended. This exploration reveals the potential of Ophiopogonin A as a bioactive molecule with diverse therapeutic applications.

Scientific Research Applications

  • Anti-Cancer Properties : Ophiopogonin D, a related compound, shows efficacy in suppressing proliferation and inducing chemosensitization in human lung cancer cells. It modulates multiple oncogenic signaling pathways, including NF-κB, PI3K/AKT, and AP-1, leading to the down-regulation of oncogenic gene products (Lee et al., 2018). Additionally, Ophiopogonin D' has been found to induce apoptosis in androgen-independent prostate cancer cells through a RIPK1-dependent, caspase-independent mechanism, suggesting its potential as an anti-prostate cancer agent (Lu et al., 2018).

  • Cardiovascular Disease Treatment : Ophiopogonin D alleviates cardiac hypertrophy by upregulating CYP2J3 and suppressing inflammation, indicating a protective role in cardiovascular diseases (Wang et al., 2018).

  • Renal Injury Alleviation : Ophiopogonin A has been shown to alleviate hemorrhagic shock-induced renal injury by inducing Nrf2 expression and modulating the p-ERK/ERK signaling pathway (Sheng et al., 2021).

  • Antioxidant Properties : In a study, Ophiopogonin D prevented H2O2-induced injury in primary human umbilical vein endothelial cells, demonstrating its role as an effective antioxidant and its potential for treating cardiovascular disorders (Qian et al., 2010).

  • Drug Interaction Potential : Ophiopogonin D affects the activity of various cytochrome P450 enzymes, indicating potential drug-drug interactions that need further in vivo investigation and validation (Ji et al., 2020).

  • Metabolic Syndrome Management : Ophiopogonin D alleviates high-fat diet-induced metabolic syndrome and changes gut microbiota structure in mice, suggesting its use as a prebiotic agent for treating obesity-associated gut dysbiosis and metabolic syndrome (Chen et al., 2017).

  • Osteoporosis Treatment : Ophiopogonin D has demonstrated anti-osteoporosis effects by reducing oxidative stress through the FoxO3a-β-catenin signaling pathway, indicating its potential as a beneficial herbal agent in bone-related disorders (Huang et al., 2015).

Safety And Hazards

Users are advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Ophiopogonin A . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Future Directions

The underlying mechanisms of the anticancer effects of Ophiopogonin A remain unclear . Future research is required to use rigorous scientific approaches in research on evidence-based natural products for the future benefits of patients .

properties

IUPAC Name

[(2S,3R,4R,5S,6S)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H64O13/c1-18-10-13-41(48-17-18)19(2)30-28(54-41)16-27-25-9-8-23-14-24(43)15-29(40(23,7)26(25)11-12-39(27,30)6)52-38-36(33(46)31(44)20(3)50-38)53-37-34(47)35(51-22(5)42)32(45)21(4)49-37/h8,18-21,24-38,43-47H,9-17H2,1-7H3/t18-,19+,20-,21+,24-,25-,26+,27+,28+,29-,30+,31+,32+,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIVGTKSVYIZEB-GDUJLLAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)O)OC8C(C(C(C(O8)C)O)OC(=O)C)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)OC(=O)C)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H64O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673002
Record name (1beta,3beta,25R)-3-Hydroxyspirost-5-en-1-yl 2-O-(3-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-6-deoxy-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

764.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ophiopogonin A

CAS RN

11054-24-3
Record name (1beta,3beta,25R)-3-Hydroxyspirost-5-en-1-yl 2-O-(3-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-6-deoxy-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
87
Citations
Y Watanabe, S Sanada, A Tada… - Chemical and …, 1977 - jstage.jst.go.jp
… The general properties of ophiopogonin A, B', C, C', and … ophiopogonin A, B', and C show the presence of one O-acetyl group in each glycoside. On acid hydrolysis, both ophiopogonin A …
Number of citations: 65 www.jstage.jst.go.jp
X Sheng, Y Yang, JJ Liu, J Yu, Q Guo, W Guan… - Frontiers in …, 2021 - frontiersin.org
… of ophiopogonin A in vivo and in vitro. In vivo, HE and TUNEL staining show that ophiopogonin A … In vitro, we get similar results that ophiopogonin A dose-dependently improves hypoxia-…
Number of citations: 7 www.frontiersin.org
MH Chen, XJ Chen, M Wang, LG Lin… - Journal of …, 2016 - Elsevier
Ethnopharmacological relevance Ophiopogonis Radix (Maidong in Chinese), the root of Ophiopogon japonicus, is widely used in local medicines of China, Japan and some south-…
Number of citations: 156 www.sciencedirect.com
C Lyu, C Kang, L Kang, J Yang, S Wang, Y He… - … of Pharmaceutical and …, 2020 - Elsevier
The root tuber of Ophiopogon japonicus (Thunb.) Ker-Gawl (“Maidong” in Chinese), with steroidal saponins and homoisoflavonoids as its representative chemical compositions, is a …
Number of citations: 17 www.sciencedirect.com
NTH Anh, T Van Sung, A Porzel, K Franke… - Phytochemistry, 2003 - Elsevier
From the ethyl acetate extract of the tuberous roots of Ophiopogon japonicus (Liliaceae) eight known and five new homoisoflavonoidal compounds were isolated. The new compounds …
Number of citations: 76 www.sciencedirect.com
L Wang, XL Jiang, WM Zhang, F Li, AA Khan, X Liu… - Phytochemistry, 2017 - Elsevier
Phytochemical investigation of the tubers of Ophiopogon japonicus led to the isolation of five previously undescribed steroidal saponins, ophiojaponins A–E, together with twelve known …
Number of citations: 19 www.sciencedirect.com
HF DAI, SM DENG, NH TAN… - Journal of Integrative Plant …, 2005 - Wiley Online Library
To study the chemical constituents from traditional Chinese herb Ophiopogon japonicus (Thunb.) Ker‐Gawl., a new steroidal glycoside, named ophiopojaponin C (1), together with two …
Number of citations: 21 onlinelibrary.wiley.com
R Yan, Y Liu, L Kang, Y Zhao, X Sun, J Zhang, D Jia… - Phytochemistry …, 2016 - Elsevier
Eleven novel furostanol saponins, named ophiofurospisides C–E, G–N (1–3, 5–12), one new spirostanol saponin, named ophiopogonin R (13), were isolated from the fresh tubers of …
Number of citations: 5 www.sciencedirect.com
X Ying, B Leng, X Feng, K Du, Z Liu - Materials Express, 2023 - ingentaconnect.com
… This study explored the mechanism of ophiopogonin A to … Ophiopogonin A could down-regulate RELA, which was further reduced in combination group. In conclusion, ophiopogonin A …
Number of citations: 0 www.ingentaconnect.com
Y Ge, X Chen, D Gođevac, PCP Bueno… - Planta …, 2019 - thieme-connect.com
… The reference compounds ophiopogonin A, ophiopogonin C, prosapogenin A, ophiopogonin D, and ophiopogonin D were obtained from Shanghai Yuanye Bio-Technology Co. Ltd. …
Number of citations: 13 www.thieme-connect.com

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